molecular formula C16H15ClF3NO B1389127 N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline CAS No. 1040685-08-2

N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline

Cat. No.: B1389127
CAS No.: 1040685-08-2
M. Wt: 329.74 g/mol
InChI Key: QPJVSFMBXFLYGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline typically involves the reaction of 2-chlorophenol with 1-bromo-3-(trifluoromethyl)benzene in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with aniline under suitable conditions to yield the final product .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline is utilized in a variety of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Chlorophenoxy)ethyl]-3-(trifluoromethyl)aniline
  • N-[2-(2-Chlorophenoxy)propyl]-4-(trifluoromethyl)aniline
  • N-[2-(2-Chlorophenoxy)propyl]-3-(difluoromethyl)aniline

Uniqueness

N-[2-(2-Chlorophenoxy)propyl]-3-(trifluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenoxy and trifluoromethyl groups enhances its reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

N-[2-(2-chlorophenoxy)propyl]-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3NO/c1-11(22-15-8-3-2-7-14(15)17)10-21-13-6-4-5-12(9-13)16(18,19)20/h2-9,11,21H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJVSFMBXFLYGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=CC=CC(=C1)C(F)(F)F)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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